molecular formula C8H7IN2 B1439417 4-iodo-1-methyl-1H-indazole CAS No. 935661-15-7

4-iodo-1-methyl-1H-indazole

Cat. No. B1439417
CAS RN: 935661-15-7
M. Wt: 258.06 g/mol
InChI Key: UAOIHDMXVVPOAZ-UHFFFAOYSA-N
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Description

4-Iodo-1-methyl-1H-indazole is a chemical compound with the molecular formula C4H5IN2 . It is used as a reagent in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .


Synthesis Analysis

The synthesis of 1H-indazole, which includes 4-iodo-1-methyl-1H-indazole, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular structure of 4-iodo-1-methyl-1H-indazole consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Chemical Reactions Analysis

4-Iodo-1-methylimidazole is a chemical reagent used in the synthesis of PET (positron emission tomography) tracers for imaging brain enzymes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-iodo-1-methyl-1H-indazole include a density of 2.1±0.1 g/cm3, boiling point of 299.0±13.0 °C at 760 mmHg, and a molecular weight of 208.000 Da .

Scientific Research Applications

Analgesic Activity

Indazole derivatives have been found to exhibit excellent analgesic activity. This suggests that “4-iodo-1-methyl-1H-indazole” could potentially be used in pain management, particularly in conditions like mechanical hyperalgesia induced by complete Freund’s adjuvant (CFA) and diabetic neuropathy induced by streptozocin models .

Antiproliferative Activities

These compounds have also been evaluated for their antiproliferative activities against various tumor cell lines, indicating a potential application of “4-iodo-1-methyl-1H-indazole” in cancer research and treatment, particularly in leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers .

C-3 Functionalization

The C-3 position of 1H-indazole is a site for functionalization through reactions like Suzuki–Miyaura Cross-Coupling. This implies that “4-iodo-1-methyl-1H-indazole” could be used as a precursor or intermediate in the synthesis of more complex molecules .

Synthetic Approaches

Recent synthetic approaches to indazoles suggest that “4-iodo-1-methyl-1H-indazole” could be involved in various synthetic strategies, including transition metal-catalyzed reactions and reductive cyclization reactions .

Respiratory Disease Treatment

Indazole derivatives have been synthesized as selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitors for the treatment of respiratory diseases. This indicates a potential application for “4-iodo-1-methyl-1H-indazole” in the development of respiratory disease treatments .

Mechanistic Studies in Synthesis

Studies on the synthesis of 1H-indazole propose new mechanisms suitable for similar cyclizations. “4-iodo-1-methyl-1H-indazole” could be used to explore these new mechanisms and predict new reactions .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

4-iodo-1-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-11-8-4-2-3-7(9)6(8)5-10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOIHDMXVVPOAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50670434
Record name 4-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-1-methyl-1H-indazole

CAS RN

935661-15-7
Record name 4-Iodo-1-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50670434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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